LEAD ACETATE (basic)

Description

Definitional Framework and Stoichiometric Variations of Basic Lead(II) Acetate (B1210297) Compounds

Basic lead(II) acetate, also known as lead subacetate, is chemically distinct from neutral lead(II) acetate (Pb(CH₃COO)₂). It is formed when lead(II) acetate is treated with lead(II) oxide (litharge) or when lead acetates are prepared in dilute acetic acid or at a high pH. chemicalbook.com This process results in the incorporation of hydroxide (B78521) (OH⁻) or oxide (O²⁻) ions into the structure, forming a basic salt.

The composition of basic lead acetate is not singular; rather, it exists in several stoichiometric forms. These variations arise from different ratios of lead, acetate, and hydroxide/oxide components. The thermal decomposition of lead(II) acetate trihydrate can also yield various basic acetates. wikipedia.org One of the most commonly cited forms of basic lead acetate has the chemical formula Pb₃(OH)₄(O₂CCH₃)₂. wikipedia.org Other known basic acetates include compounds with formulas such as Pb₄O(OAc)₆ and Pb₂O(OAc)₂ (where OAc is the abbreviation for the acetate ion, CH₃COO⁻). wikipedia.org

These different forms are all white, crystalline solids that are highly soluble in water. chemicalbook.com The solution is considered basic because the acetate ion is the conjugate base of a weak acid, acetic acid. geeksforgeeks.orgbyjus.com

| Compound Name | Chemical Formula | Alternative Names |

|---|---|---|

| Basic Lead Acetate | Pb₃(OH)₄(CH₃COO)₂ | Lead Subacetate |

| Basic Lead Acetate | Pb₄O(CH₃COO)₆ | - |

| Basic Lead Acetate | Pb₂O(CH₃COO)₂ | - |

| Neutral Lead(II) Acetate | Pb(CH₃COO)₂ | Sugar of Lead, Salt of Saturn |

Historical Context of Basic Lead Compounds in Chemical Synthesis and Materials Science

Lead compounds have been utilized by civilizations for millennia due to their unique properties and relative ease of extraction. informit.orgresearchgate.net The Romans used lead extensively for plumbing and discovered that boiling grape juice in lead pots produced a sweet syrup called sapa, likely containing lead acetate. wikipedia.orgmtu.edu This historical use as a sweetener gave neutral lead(II) acetate the common name "sugar of lead". wikipedia.orgmtu.edu

In the 18th and 19th centuries, a solution of basic lead acetate known as "Goulard's extract" became prominent. wikipedia.org Named after its popularizer, Thomas Goulard, this extract was a solution of lead(II) acetate and lead(II) oxide. wikipedia.org Synonymous or closely related formulations were known by various names, including "liquor plumbi subacetis dilutus," "eau de Goulard," "extract of Saturn," and "vinegar of Saturn". wikipedia.org

Beyond its historical use as a sweetener, lead acetate and its basic forms have played significant roles in chemical synthesis and materials science. wikipedia.orgvedantu.com

Dyes and Pigments : Lead acetate has been used as a mordant in textile printing and dyeing to fix colors to fabrics. wikipedia.orgbyjus.com It also served as a reagent to make other lead compounds, such as lead carbonate ("white lead") and lead chromate (B82759) ("chrome yellow"), which were used extensively as pigments in paints. wikipedia.orgnih.govcore.ac.uk

Paints and Varnishes : Lead compounds, including the acetate form, were used as driers in paints and varnishes, accelerating the curing process of linseed oil. wikipedia.orgbyjus.com

Chemical Synthesis : In the 17th century, lead(II) acetate, then known as "salt of Saturn," was used to synthesize acetone, which was consequently called "spirit of Saturn". wikipedia.org

Materials Science : The application of lead compounds is widespread in materials science. Lead oxide is a key component in the manufacturing of certain types of glass, ceramics, and glazes. nih.govontosight.ai In the electronics industry, lead-based ceramics like lead zirconate/lead titanate (PZT) are used for their piezoelectric properties in sensors and generators. nih.gov

Cosmetics : Historically, lead compounds, including lead(II) acetate and white lead, were used in various cosmetics. wikipedia.org More recently, lead acetate was an active ingredient in certain progressive hair coloring products before its use was phased out in many regions. wikipedia.org

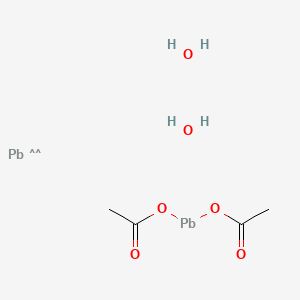

Structure

2D Structure

Properties

InChI |

InChI=1S/2C2H4O2.2H2O.2Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);2*1H2;;/q;;;;;+2/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOPZCQFBUCRKR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Pb]OC(=O)C.O.O.[Pb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O6Pb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5.7e+02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51404-69-4 | |

| Record name | Acetic acid, lead salt, basic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, lead salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Preparation Methodologies for Basic Lead Ii Acetates

Controlled Synthesis Approaches for Defined Basic Lead(II) Acetate (B1210297) Species

The controlled synthesis of specific basic lead(II) acetate species requires precise management of reaction conditions to yield defined crystalline products. Research has identified methods to isolate distinct compounds that are otherwise found as mixtures in less controlled environments.

Two such species, tetralead(II) oxo-hexaacetate (Pb₄O(Ac)₆) and dilead(II) oxo-diacetate (Pb₂O(Ac)₂), have been synthesized and characterized through specific laboratory techniques. acs.orgresearchgate.netnih.gov The synthesis of Pb₄O(Ac)₆ was achieved as a byproduct during attempts to dehydrate lead(II) acetate trihydrate (Pb(Ac)₂·3H₂O). acs.org Specifically, heating the trihydrate at 415 K under vacuum or removing solvent from a methanol solution using a rotary evaporator resulted in the crystallization of Pb₄O(Ac)₆. acs.org

The synthesis of Pb₂O(Ac)₂ was accomplished by heating commercial lead(II) acetate trihydrate in an air atmosphere to a temperature above its dehydration point, continuing to the melting point of the resulting anhydrous salt (480 K). acs.org The subsequent slow cooling of the melt at a rate of 0.1 K·min⁻¹ to 460 K allowed for the formation of needle-shaped crystals of Pb₂O(Ac)₂. acs.org

Another basic lead acetate, Pb₃O₂(CH₃COO)₂·0.5H₂O, has been synthesized using hydrothermal methods. nih.govresearchgate.net This approach highlights the role of solution-based techniques in crystallizing specific basic lead compounds that are also known to be initial products in the atmospheric corrosion of lead. nih.gov

Table 1: Controlled Synthesis Methods for Basic Lead(II) Acetates

| Compound | Formula | Synthesis Method | Precursor | Key Conditions | Source |

| Tetralead(II) oxo-hexaacetate | Pb₄O(Ac)₆ | Dehydration/Recrystallization | Pb(Ac)₂·3H₂O | Heating at 415 K under vacuum or rotovap from methanol solution | acs.org |

| Dilead(II) oxo-diacetate | Pb₂O(Ac)₂ | Melt-Cooling | Pb(Ac)₂·3H₂O | Heating in air to 480 K, followed by slow cooling (0.1 K·min⁻¹) to 460 K | acs.org |

| - | Pb₃O₂(CH₃COO)₂·0.5H₂O | Hydrothermal | Lead compounds and acetic acid | Hydrothermal solution conditions | nih.govresearchgate.net |

Formation Mechanisms of Basic Lead(II) Acetates via Thermal Decomposition of Lead(II) Acetate Precursors

The thermal decomposition of lead(II) acetate is a complex process that proceeds through several stages, involving dehydration and the subsequent breakdown of the anhydrous salt into various solid and gaseous products. Basic lead acetates are key intermediates and byproducts in this decomposition pathway.

The specific basic lead acetates formed during thermal decomposition are highly dependent on the temperature and the composition of the surrounding atmosphere. acs.orgnih.govacs.org Thorough thermal analysis, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), has elucidated the conditions under which different species are formed. acs.orgresearchgate.net

Studies have shown that the decomposition of lead(II) acetate trihydrate in an inert (N₂) atmosphere proceeds through intermediate basic salts. researchgate.net Between 230 and 270°C, a basic salt with the composition Pb(CH₃COO)₂·PbO is formed. researchgate.net As the temperature increases to a range of 275 to 325°C, a further basic salt, Pb(CH₃COO)₂·2PbO, is produced. researchgate.net In contrast, decomposition in an air atmosphere can yield different products due to oxidative processes. The controlled heating of lead(II) acetate trihydrate in air just above its melting point (480 K) is a specific method used to produce Pb₂O(Ac)₂. acs.org The formation of Pb₄O(Ac)₆ has been identified as a byproduct when attempting to prepare the anhydrous salt from the trihydrate by heating under vacuum at 415 K. acs.org These findings underscore the critical role of both temperature and atmosphere in directing the decomposition pathway toward specific basic lead acetate byproducts. acs.orgnih.gov

Kinetic analysis of the thermal decomposition of lead(II) acetate provides quantitative insight into the reaction rates and mechanisms. jcsp.org.pk Studies employing thermogravimetric data and applying kinetic models, such as the Coats-Redfern and Horowitz-Hugh methods, have been used to determine key kinetic parameters for the decomposition process. jcsp.org.pk

The decomposition of lead(II) acetate dihydrate begins with a dehydration step to form the anhydrous salt. jcsp.org.pk The subsequent decomposition of anhydrous lead(II) acetate is proposed to form lead carbonate (PbCO₃) and acetone ((CH₃)₂CO). jcsp.org.pk Kinetic analysis of this decomposition step has shown it to follow 2/3 order kinetics, with a calculated activation energy of 326.50 kJ/mole. jcsp.org.pk This high activation energy indicates a significant energy barrier for the decomposition of the anhydrous acetate into its subsequent products.

Table 2: Kinetic Parameters for Lead(II) Acetate Decomposition

| Reaction Stage | Proposed Products | Kinetic Model | Reaction Order (n) | Activation Energy (Ea) | Source |

| Anhydrous Pb(CH₃COO)₂ Decomposition | PbCO₃ + (CH₃)₂CO | Coats-Redfern / Horowitz-Hugh | 2/3 | 326.50 kJ/mole | jcsp.org.pk |

Intermediate Formation in Historical and Industrial Chemical Processes (e.g., lead white synthesis)

Basic lead acetates are crucial, albeit transient, intermediates in several historical and industrial chemical processes, most notably in the manufacture of lead white pigment (basic lead carbonate, 2PbCO₃·Pb(OH)₂). naturalpigments.com

In the historical "Dutch" or "stack" process, metallic lead was exposed to the vapors of acetic acid (in the form of vinegar), moisture, and carbon dioxide. naturalpigments.com The acetic acid vapor first reacts with the lead in the presence of air to form basic lead acetate. naturalpigments.com This intermediate is then subsequently converted into basic lead carbonate by reacting with the carbon dioxide generated from fermenting organic matter, such as horse manure or tanbark. naturalpigments.com The liberated acetic acid is then free to react with more metallic lead, continuing the cycle.

Modern manufacturing methods also rely on the formation of basic lead acetate. The "French process" involves dissolving litharge (lead(II) oxide, PbO) in acetic acid to create a solution of basic lead acetate. A current of carbon dioxide is then passed through this solution, causing the precipitation of lead white and leaving neutral lead acetate in the solution, which can be reused to dissolve more litharge. A patented industrial process further refines this by reacting litharge with a specific proportion of dilute acetic acid (between 16 and 22 parts of absolute acetic acid per weight of litharge) at a temperature not exceeding 60°C to prepare a basic acetate of lead mixture, which is then carbonated to produce the final pigment. google.com

Structural Elucidation and Coordination Chemistry of Basic Lead Ii Acetates

Coordination Environment of Lead(II) Centers in Basic Acetate (B1210297) Complexes

The coordination environment of the lead(II) ion in basic acetate complexes is highly variable, a characteristic feature of Pb(II) chemistry. rsc.org The coordination number can range widely, typically from 3 to 10, accommodating various geometries. rsc.orgresearchgate.net In basic lead(II) acetates, the Pb(II) centers are coordinated by oxygen atoms from both the acetate groups and the central oxide ion(s). The acetate ligand itself is a versatile coordinator, capable of binding in monodentate, bidentate chelating, and various bridging modes, which facilitates the formation of complex structures. rsc.orgresearchgate.net

A defining feature of the coordination chemistry of Pb(II) is the stereochemical activity of its 6s² lone electron pair. rsc.orgresearchgate.net This activity determines the arrangement of ligands around the metal center, leading to two general classifications of coordination geometry:

Hemidirected: In this arrangement, the ligand bonds are directed to only one part of the coordination sphere, leaving a noticeable gap. researchgate.netznaturforsch.com This gap is occupied by the stereochemically active lone pair. znaturforsch.com Hemidirected geometries are often observed in lead(II) complexes and are favored when the ligands are hard (like oxygen donors from acetate and oxide) and the coordination number is low to moderate. rsc.orgnih.gov The resulting coordination polyhedra are typically distorted, such as ψ-trigonal bipyramids or ψ-octahedra, where ψ indicates the position of the lone pair. researchgate.net The coordination in various lead(II) complexes with N and O-donor ligands is frequently hemidirected. znaturforsch.comnih.govmdpi.comresearchgate.net

Holodirected: Here, the ligands are distributed more symmetrically around the Pb(II) center, and the lone pair is considered stereochemically inactive, residing in a spherical s-orbital. rsc.org This geometry is favored with higher coordination numbers and softer, bulkier ligands. rsc.org

The ability of both the acetate and oxide ions to bridge multiple lead centers is the primary reason for the formation of coordination polymers in basic lead(II) acetates. acs.orgebi.ac.uklu.se The acetate ligand can bridge two or even three metal centers (μ₂ or μ₃ bridging), while the central oxide ion in the basic unit (e.g., the O²⁻ in the [Pb₄O]⁶⁺ core) acts as a powerful node, linking multiple lead atoms together.

These interactions result in the extension of the structure into one-dimensional chains or two-dimensional sheets. researchgate.netacs.org For example, studies on the decomposition products of lead(II) acetate confirmed that the resulting basic acetates, Pb₄O(Ac)₆ and Pb₂O(Ac)₂, form 1D or 2D coordination polymers. researchgate.netacs.orgebi.ac.uklu.se This polymeric nature is a common theme in lead(II) carboxylate chemistry and is responsible for the crystalline, solid-state nature of these compounds. mdpi.comfigshare.com

Spectroscopic Investigations for Structural Confirmation and Characterization

A combination of spectroscopic and analytical techniques is essential for the characterization of basic lead(II) acetates and the confirmation of their complex structures.

UV-Vis Spectroscopy: UV-visible absorption spectroscopy is a sensitive technique for probing the electronic structure and confirming conformational details of lead complexes. acs.org In the study of lead compounds, UV-Vis spectra can reveal ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination environment. researchgate.net This technique, often used alongside thermal analysis (TGA/DSC) and XRD, contributes to a comprehensive characterization of the synthesized phases. researchgate.netresearchgate.netacs.orglu.se For instance, the interaction of lead acetate with various molecules shows distinct changes in UV-Vis absorption spectra, indicating the formation of new complexes. rsc.org

Chemical Reactivity and Transformation Studies of Basic Lead Ii Acetates

Thermal Behavior and Phase Transitions of Basic Lead(II) Acetates

The thermal stability of basic lead(II) acetates has been investigated through techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which reveal distinct decomposition stages and phase transitions.

Detailed thermal analysis of a form of alkaline lead acetate (B1210297), specifically Pb(CH₃COO)₂·PbO·H₂O, under an oxygen atmosphere demonstrates a multi-stage decomposition process. sharif.edu The initial material undergoes several thermal events, ultimately yielding lead(II) oxide (PbO) as the final product at approximately 600°C. sharif.edu The thermal decomposition is characterized by four primary exothermic peaks in the DSC curve between 180°C and 420°C. sharif.edu

The decomposition begins with a weight loss attributed to dehydration, followed by the breakdown of the acetate groups. A notable phenomenon occurs between 355°C and 460°C, where a slight weight gain is observed, which may be due to the oxidation of lead in the presence of oxygen. sharif.edu The final stage of decomposition involves a further weight loss in the temperature range of 505-572°C. sharif.edu

The thermal decomposition of lead(II) acetate trihydrate is also known to produce basic lead acetates as byproducts. wikipedia.org For instance, upon heating, it can form species such as Pb₄O(OAc)₆ and Pb₂O(OAc)₂. wikipedia.org Lead subacetate, another basic form, is reported to decompose at 200°C, emitting toxic lead fumes upon heating. iaea.org

Interactive Table: Thermal Decomposition Stages of Alkaline Lead Acetate (Pb(CH₃COO)₂·PbO·H₂O) sharif.edu

| Peak | Start Temperature (°C) | Peak Maximum (°C) | End Temperature (°C) | Enthalpy Change (ΔH) (J/g) | Enthalpy Change (ΔH) (kJ/mol) |

| 1 | 185 | 228.5 | 240 | 147.0 | 83.26 |

| 2 | 240 | 293.4 | 310 | 438.5 | 248.4 |

| 3 | 312 | 350.2 | 365 | 1658 | 939.1 |

Hydrolytic Stability and Reaction Products in Aqueous and Non-Aqueous Systems

Basic lead(II) acetates exhibit distinct behavior in aqueous and non-aqueous environments. Lead subacetate is soluble in water, and its solutions have an alkaline reaction. iaea.org However, its stability in aqueous solutions can be compromised by exposure to the atmosphere. It readily absorbs carbon dioxide from the air, which leads to the formation of lead carbonate, a compound that is less soluble and results in the solution becoming incompletely soluble. iaea.org

The dissolution of lead(II) compounds in water can be influenced by the pH of the solution. To prevent the precipitation of lead hydroxide (B78521), it is often necessary to maintain acidic conditions. nist.gov The addition of acetic acid can stabilize aqueous solutions of lead(II) acetate by shifting the equilibrium away from the formation of insoluble basic salts. nist.gov

While highly soluble in water, the solubility of lead acetates generally decreases in non-polar solvents. solubilityofthings.com They do, however, show good solubility in other polar solvents like glycerol. wikipedia.org The basic salts of lead acetate are noted to be highly soluble in water and also dissolve in ethyl alcohol. chemicalbook.com

The hydroxide ions present in the structure of basic lead acetates, such as lead subacetate which contains Pb(OH)₂, can be neutralized by acids. sharif.edu This highlights their basic nature and susceptibility to reactions in acidic aqueous systems.

Fundamental Reactions with Inorganic and Organic Reagents

Basic lead(II) acetates, sharing reactive characteristics with other lead(II) compounds, undergo reactions with various inorganic and organic reagents. The presence of the lead(II) ion (Pb²⁺) is central to much of its reactivity.

With inorganic acids, basic lead acetate is expected to undergo neutralization and precipitation reactions. For instance, the reaction of lead(II) acetate with hydrochloric acid yields a precipitate of lead(II) chloride (PbCl₂) and acetic acid. geeksforgeeks.org Similarly, reaction with sulfuric acid produces insoluble lead(II) sulfate (B86663) (PbSO₄). sciencemadness.org

Basic lead acetates also react with sources of sulfide (B99878) ions. When lead(II) acetate is treated with hydrogen sulfide (H₂S), a grey-black precipitate of lead(II) sulfide (PbS) is formed along with acetic acid. sciencemadness.orgbyjus.com This reaction is a well-known qualitative test for the presence of hydrogen sulfide.

In the realm of organic chemistry, lead acetates can serve as reagents or catalysts. While many applications specify lead(IV) acetate for its strong oxidizing properties, such as the cleavage of 1,2-diols and the decarboxylation of carboxylic acids, basic lead(II) acetate can also find utility. wikipedia.orggeeksforgeeks.org For example, basic lead acetate can be used as a heat stabilizer for chlorine-containing polymers. chemicalbook.com

The reactions of lead(II) acetate with alkali metal halides, such as potassium iodide, result in the precipitation of the corresponding lead(II) halide, in this case, yellow lead(II) iodide (PbI₂). geeksforgeeks.org

Applications of Basic Lead Ii Acetates in Materials Science and Applied Chemistry

Role in Pigment Chemistry and Historical Paint Formulations

Basic lead acetate (B1210297) plays a significant, albeit often intermediate, role in the chemistry of pigments, particularly in the historical production of lead white. Lead white, a basic lead carbonate (2PbCO₃·Pb(OH)₂), was a crucial white pigment for artists for centuries, valued for its opacity and drying properties in oil paint. jacksonsart.comnaturalpigments.comnaturalpigments.eu

Historically, the most common method for producing lead white was the "stack" or "Dutch" process. jacksonsart.comnaturalpigments.com This process involved the corrosion of lead metal coils or strips with vinegar (acetic acid) vapors. jacksonsart.comaip.org The lead would first react with the acetic acid to form basic lead acetate. naturalpigments.com This intermediate compound was then subsequently converted to basic lead carbonate by carbon dioxide, which was often supplied by fermenting materials like horse manure or tanbark that also provided the necessary heat for the reaction. jacksonsart.comnaturalpigments.com The quality and composition of the final lead white pigment, a mixture of hydrocerussite (2PbCO₃·Pb(OH)₂) and cerussite (PbCO₃), could vary depending on the specifics of this manufacturing process. aip.orgtandfonline.com

In the context of art conservation, basic lead acetate can also appear as a degradation product in historical paintings. geoscienceworld.org Lead-based pigments, such as lead white (basic lead carbonate) and red lead (Pb₃O₄), can degrade over time due to environmental factors. geoscienceworld.orgunibo.it Exposure to acidic vapors, such as acetic acid which can be released from wood storage materials, can cause the pigments to alter. geoscienceworld.org Studies have shown that basic lead carbonate reacts with acetic acid to form lead acetate, which can be detected using techniques like Raman spectroscopy. geoscienceworld.org Similarly, red lead and lead-tin yellow pigments have also been observed to degrade into lead acetate under acidic conditions. geoscienceworld.org This alteration can lead to changes in the appearance of the artwork, such as the paling of red lead as the white lead acetate forms. geoscienceworld.org The formation of lead carboxylates, including acetates, is a recognized degradation pathway in aged oil paintings containing lead pigments. unibo.it

Table 1: Role of Basic Lead Acetate in Pigment Chemistry

| Role | Process | Description | Key Compounds Involved |

| Intermediate | Stack Process (Dutch Method) | Production of Lead White pigment. Lead metal is corroded by acetic acid vapors to form basic lead acetate, which is then converted to basic lead carbonate by CO₂. jacksonsart.comnaturalpigments.comaip.org | Lead, Acetic Acid, Basic Lead Acetate, Basic Lead Carbonate (Lead White) |

| Degradation Product | Pigment Alteration in Art | Degradation of lead-containing pigments (e.g., Lead White, Red Lead) due to exposure to acidic environments, forming lead acetate. geoscienceworld.orgunibo.it | Basic Lead Carbonate, Red Lead, Acetic Acid, Lead Acetate |

Precursor Chemistry for Inorganic Materials Synthesis

Basic lead acetate is a valuable precursor in the synthesis of various advanced inorganic materials, including ultrafine lead oxides and perovskite materials for optoelectronic applications. researchgate.netresearchgate.net Its solubility and reactivity make it a suitable starting material in several solution-based synthesis routes. researchgate.netnih.gov

Ultrafine Lead Oxide

A notable application is in the synthesis of ultrafine lead oxide (PbO) powders, often as part of recycling processes for spent lead-acid batteries. researchgate.netchemicalbook.com In these hydrometallurgical routes, lead pastes from used batteries are first treated to remove sulfates. researchgate.netchemicalbook.com The resulting material is then leached with acetic acid, sometimes in the presence of an oxidizing agent like hydrogen peroxide, to create a lead acetate solution. chemicalbook.comresearchgate.net This lead acetate precursor is then converted into lead oxide. researchgate.netchemicalbook.com For instance, high-purity alpha-lead oxide (α-PbO) can be synthesized by reacting the lead acetate solution with sodium hydroxide (B78521) under controlled conditions. researchgate.net Alternatively, the lead acetate can be crystallized as lead acetate trihydrate and then converted to a mixture of α-PbO, beta-lead oxide (β-PbO), and metallic lead through calcination at temperatures between 320-400°C. chemicalbook.commdpi.com

Perovskite Materials

In the rapidly advancing field of solar energy, lead acetate has emerged as a promising precursor for the fabrication of perovskite solar cells. nih.govresearchgate.net Perovskite materials, such as methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃), are highly efficient at converting light into electricity. researchgate.net Using lead acetate as the lead source offers several advantages over the more common lead iodide (PbI₂), including better solubility in common solvents and the ability to form high-quality, uniform perovskite films with fewer defects. nih.govresearchgate.netresearchgate.net The synthesis can be performed via a one-step or two-step solution process. nih.govresearchgate.net In a typical two-step process, a film of lead acetate is first deposited on a substrate, which is then converted to the perovskite by immersion in a solution containing another precursor, like methylammonium iodide. nih.gov The use of lead acetate facilitates the formation of the perovskite crystal structure, partly because byproducts like methylammonium acetate are easily removed during annealing. researchgate.net This precursor route has been successfully applied to various types of perovskites, including mixed-halide and mixed-cation systems, and is considered a scalable method for large-area device fabrication. pku.edu.cnrsc.org

Table 2: Basic Lead Acetate as a Precursor in Materials Synthesis

| Target Material | Synthesis Method | Role of Basic Lead Acetate | Key Advantages |

| Ultrafine Lead Oxide (PbO) | Hydrometallurgical Recycling | Leached from spent battery paste with acetic acid to form a soluble lead acetate precursor, which is then chemically converted or calcined to PbO. researchgate.netchemicalbook.comresearchgate.net | Enables recovery and synthesis of high-purity oxide materials from waste products. researchgate.net |

| Perovskite Materials (e.g., CH₃NH₃PbI₃) | Solution Processing (e.g., Spin Coating, Dip Coating) | Serves as the lead source, reacting with other precursors (e.g., methylammonium iodide) to form the perovskite crystal structure. nih.govresearchgate.net | High solubility, promotes uniform film formation, accelerates crystal growth, and reduces defects. nih.govresearchgate.netresearchgate.net |

Catalytic Activity and Role as Reagents in Specific Chemical Processes

Basic lead acetate and related lead(II) acetates exhibit catalytic activity and serve as important reagents in a range of chemical processes. turito.combyjus.com

As a catalyst, one of its historical and most common uses is as a "drier" in oil-based paints and varnishes. wikipedia.orgebi.ac.uk In this capacity, the lead compound accelerates the oxidative cross-linking of drying oils, such as linseed oil, speeding up the hardening of the paint film. si.edu While various lead compounds can be used, lead acetate was known to produce a pale color because it decomposes rapidly upon solution in the hot oil during the "boiling" process. si.edu Lead acetate has also been mentioned as a potential catalyst for flame retardants. turito.combyjus.com In more specific chemical synthesis, acetate-containing reactants can be used in catalytic amounts. For example, in the production of basic nickel(II)-lead(II) phthalate, a catalytic amount of an acetate-containing reactant is added to a mixture of nickel hydroxide, phthalic anhydride, and lead oxide. google.com Furthermore, the oxidation of lead(II) acetate to lead(IV) acetate using ozone can be catalyzed by various metal ions, such as cobalt. cdnsciencepub.com

As a reagent, lead acetate is primarily used as a starting material for the synthesis of other lead compounds. wikipedia.orgchemdad.com Its solubility in water makes it a convenient source of lead(II) ions for precipitation reactions. vedantu.com For example, it reacts with potassium chromate (B82759) to produce lead chromate (a pigment) and with hydrogen sulfide (B99878) to form a grey-black precipitate of lead(II) sulfide. byjus.comvedantu.com This latter reaction is the basis for its use in analytical chemistry, where lead acetate paper is employed to detect the presence of toxic hydrogen sulfide gas. wikipedia.orgtestbook.comextramarks.com

Advanced Analytical Methodologies for Characterizing Basic Lead Ii Acetates

Vibrational Spectroscopy (e.g., Raman Spectroscopy, Fourier Transform Infrared Spectroscopy) for Phase Identification and Molecular Structure

Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful tool for identifying different phases and elucidating the molecular structure of basic lead acetates. These techniques probe the vibrational modes of molecules, which are sensitive to the chemical environment and bonding.

Raman Spectroscopy has been effectively employed to differentiate between various lead corrosion products, including basic lead acetates. morana-rtd.com Key spectral differences allow for the distinction between lead acetate (B1210297) trihydrate and basic lead acetate. For instance, the position of the C-C stretching vibration doublet appears at approximately 910-930 cm⁻¹ for basic lead acetate, differing from the 930-950 cm⁻¹ range for the trihydrate form. morana-rtd.com A distinctive feature in the Raman spectrum of basic lead acetate is an additional band around 370 cm⁻¹, attributed to the Pb-O stretching vibration in the Pb-OH group. morana-rtd.com This technique is sensitive enough to identify traces of basic lead acetate in complex mixtures, such as those found on corroded lead artifacts. morana-rtd.com

Fourier Transform Infrared (FTIR) Spectroscopy complements Raman spectroscopy by providing information on infrared-active vibrational modes. FTIR spectra of basic lead acetates show characteristic absorption bands that can be used for their identification. nih.govresearchgate.net For example, the spectra can reveal the loss of hydroxyl groups, indicated by the disappearance of broad bands, during chemical transformations. researchgate.net The analysis of FTIR spectra has been instrumental in studying the conversion of other lead compounds into basic lead acetate and its subsequent reactions. researchgate.nettandfonline.com

| Vibrational Mode | Raman Shift (cm⁻¹) for Basic Lead Acetate morana-rtd.com | Notes |

| ν(Pb-O) in Pb-OH | ~370 | A key distinguishing band for basic lead acetate. |

| ν(C-C) | 910-930 | A doublet, shifted compared to lead acetate trihydrate. |

| ν(C-H) | ~2950 | Differentiates from lead formate. |

| ν(C-O) | ~1414 | Differentiates from lead formate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solid-State and Solution Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the structure of basic lead acetates in both the solid state and in solution. It provides detailed information about the local chemical environment of specific nuclei.

Solid-State NMR is particularly useful for characterizing the structure of crystalline and amorphous lead compounds. While direct application on basic lead acetate is less commonly documented in readily available literature, studies on related lead compounds demonstrate its potential. For example, solid-state ¹³C NMR has been used to study the structure and transformations of lead(II) acetate trihydrate. wikipedia.org The development of benchmark sets for calculating ²⁰⁷Pb NMR chemical shifts is a significant advancement that will aid in the structural elucidation of complex lead compounds, including basic lead acetates. acs.org

Solution NMR can provide insights into the species present in solutions containing basic lead acetates. However, the complex equilibria and potential for multiple species in solution can make spectral interpretation challenging. Studies on lead(II) acetate solutions using ¹H and ¹³C NMR have been conducted, and similar approaches could be applied to basic lead acetate solutions to understand the coordination environment of the lead ions and the behavior of the acetate and hydroxide (B78521) ligands. chemicalbook.comnih.gov

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Decomposition Studies

Thermal analysis techniques are essential for understanding the thermal stability and decomposition pathways of basic lead acetates.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA studies on alkaline lead acetate [Pb(CH₃COO)₂·PbO·H₂O] have identified distinct weight loss steps corresponding to dehydration and decomposition. researchgate.net The decomposition of basic lead acetates can be a multi-stage process, ultimately leading to the formation of lead(II) oxide. researchgate.netresearchgate.net For example, the decomposition of Pb(II)-acetate complexes has been observed within the temperature range of 350-388 °C. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC analysis of alkaline lead acetate has revealed several exothermic events associated with the decomposition processes. researchgate.net In studies of lead(II) acetate decomposition, DSC has been used to identify phase transitions and the formation of basic lead acetate intermediates like Pb₄O(Ac)₆ and Pb₂O(Ac)₂. researchgate.netacs.org For instance, the formation of Pb(CH₃COO)₂·2PbO can be identified by exothermic peaks at 253 °C and 298 °C. researchgate.net

| Compound | Technique | Observed Thermal Events | Reference |

| Alkaline Lead Acetate | TGA/DSC | Four distinct exothermic weight loss events from 25 to 600 °C. | researchgate.net |

| Lead(II) Acetate | TGA/DSC | Formation of basic lead acetates (Pb₄O(Ac)₆, Pb₂O(Ac)₂) as decomposition products. | researchgate.netacs.org |

| Pb(II)-acetate complex | TGA | Sharp weight loss between 350-388 °C. | researchgate.net |

| Lead Acetate | DSC | Exothermic decomposition at 253 °C and 298 °C attributed to Pb(CH₃COO)₂·2PbO formation. | researchgate.net |

Electron Microscopy and Diffraction Techniques (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy, Electron Diffraction) for Morphological and Crystalline Analysis

Electron microscopy and diffraction techniques provide high-resolution imaging and structural information about the morphology and crystallinity of basic lead acetate particles.

Scanning Electron Microscopy (SEM) is widely used to visualize the surface topography and morphology of basic lead acetate crystals. SEM images have revealed the formation of insoluble basic lead acetate layers, such as 3PbAc₂·PbO·H₂O, on lead acetate films exposed to humidity. acs.org These techniques have also been used to observe the plate-like crystals of lead acetate formed from the reaction of acetic acid vapors with metallic lead, which can further transform into basic lead carbonates. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the observation of finer details of the crystal structure and any present defects. While specific TEM studies focusing solely on basic lead acetate are not extensively detailed, the technique is a standard for characterizing nanomaterials and would be applicable for detailed morphological analysis of nano-sized basic lead acetate particles.

Electron Diffraction , often coupled with TEM, can be used to determine the crystal structure of individual particles. The diffraction pattern provides information about the atomic arrangement within the crystal lattice, which is crucial for phase identification, especially for distinguishing between different basic lead acetate polymorphs.

Spectrophotometric Determination Methods in Non-Biological Samples

Spectrophotometric methods offer a straightforward and sensitive approach for the quantitative determination of lead in various non-biological samples, which can be adapted for the analysis of basic lead acetate. These methods typically involve the formation of a colored complex with a specific reagent, where the absorbance of the complex is proportional to the lead concentration.

While direct spectrophotometric methods for "basic lead acetate" as a whole entity are not common, the determination of the lead content is a standard procedure. For instance, in the sugar industry, lead(II) acetate has been used as a clarifying agent, and methods have been developed to analyze lead content. cabidigitallibrary.org The principle of these methods can be extended to quantify the amount of basic lead acetate in a sample by first determining the total lead concentration. The development of lead-free analytical methods is now a priority, but the underlying principles of spectrophotometry remain relevant for lead quantification in various matrices. cabidigitallibrary.org

Environmental Chemistry and Chemical Fate of Basic Lead Ii Acetates

Geochemical Transformation and Mobility in Terrestrial and Aquatic Environments

The environmental fate of basic lead(II) acetates is intrinsically linked to their transformation and mobility in soil and water. Once introduced into the environment, these soluble lead compounds are subject to a variety of geochemical processes that dictate their distribution and potential for ecological impact.

In terrestrial environments, the mobility of lead from basic lead(II) acetate (B1210297) is largely governed by soil properties. Factors such as pH, organic matter content, clay mineralogy, and the presence of other ions play a crucial role. slu.se Generally, lead mobility is restricted in soils with higher pH and organic matter content. saami.org In acidic soils, however, the acetate anion can enhance lead mobility. researchgate.net Studies have shown that lead concentrations in soil decrease with both increasing distance from the source and time, indicating some level of natural attenuation. researchgate.net However, the transformation of lead into less mobile forms is a complex process. For instance, lead can be adsorbed onto clay minerals and iron or manganese oxides, or it can precipitate as lead carbonates, hydroxides, or phosphates. saami.orgmdpi.com The formation of lead-organic matter complexes can also significantly influence its mobility, sometimes leading to the transformation of highly toxic lead compounds into less available precipitates and complexes. researchgate.net

In aquatic environments, the speciation of lead from basic lead(II) acetate is highly dependent on water chemistry. saami.org The presence of carbonates, sulfates, and phosphates can lead to the precipitation of insoluble lead salts, thereby reducing its mobility in the water column. saami.orgresearchgate.net For example, in the presence of phosphate (B84403), lead can form highly insoluble pyromorphite (B1263725) (Pb₅(PO₄)₃Cl, OH, F), which effectively immobilizes the lead. mdpi.com The pH of the water is a critical factor, with lower pH values generally favoring the dissolved, more mobile forms of lead. saami.org While basic lead(II) acetate is considered very toxic to aquatic life with long-lasting effects, it does not appear to significantly accumulate in organisms. carlroth.comsuvchemlaboratorychemicals.comthgeyer.comcarlroth.com

The following table summarizes the key factors influencing the geochemical transformation and mobility of basic lead(II) acetate in different environmental compartments.

Chemical Pathways of Degradation in Anthropogenic and Natural Environments

Basic lead(II) acetate, under various environmental conditions, can undergo several chemical transformations that alter its structure and environmental impact. These degradation pathways are influenced by factors such as temperature, the presence of other chemicals, and microbial activity.

In natural environments, the acetate portion of the molecule can be biodegraded by microorganisms. unibo.it However, the lead itself is a persistent element and is not biodegradable. unibo.it The primary transformation pathways for the lead component involve reactions with other inorganic and organic species present in the environment.

Under thermal stress, such as in the event of a fire, basic lead(II) acetate can decompose to produce hazardous fumes and gases, including carbon monoxide, carbon dioxide, and lead oxides. suvchemlaboratorychemicals.comtechnopharmchem.com Research has identified several decomposition products, including different basic lead(II) acetates like Pb₄O(Ac)₆ and Pb₂O(Ac)₂. acs.orgresearchgate.net

In aqueous environments, hydrolysis can occur, leading to the formation of lead hydroxides and acetic acid. The presence of other anions can lead to the formation of more stable, less soluble lead compounds. For instance, in the presence of phosphate, basic lead(II) acetate can be transformed into pyromorphite, a highly stable lead phosphate mineral. mdpi.com This process is a key principle behind some remediation strategies.

The following table outlines the major chemical degradation pathways for basic lead(II) acetate.

Strategies for Chemical Stabilization and Remediation of Lead Acetate Contaminants in Non-Biological Matrices

Given the toxicity and persistence of lead, several strategies have been developed to stabilize and remediate lead acetate contamination in non-biological matrices like soil and water. These methods aim to reduce the mobility and bioavailability of lead, thereby minimizing its environmental risk.

One of the most effective and widely used techniques is stabilization/solidification (S/S) . researchgate.netijert.orgmdpi.com This process involves mixing contaminated soil with binders to physically encapsulate the lead and chemically transform it into less soluble forms. mdpi.com Common binders include:

Cement-based agents: Ordinary Portland cement (OPC) is frequently used due to its low cost and effectiveness in immobilizing lead through the formation of a solid matrix. researchgate.netmdpi.com

Pozzolanic materials: Fly ash, often used in conjunction with cement, can enhance the stabilization process. ijert.org Rice husk ash has also been shown to be effective in reducing lead leachability. researchgate.net

Phosphate-based agents: The addition of phosphate-containing materials, such as phosphate rocks, can promote the in-situ formation of highly stable pyromorphite, significantly reducing lead mobility. mdpi.com

Soil washing is another remediation technique that involves using chemical solutions to extract lead from the soil. scirp.org Acetic acid has been studied as a washing agent and has shown high efficiency in removing lead from contaminated soil. scirp.org Cation exchange resins have also demonstrated effectiveness in removing lead from soil slurries. researchgate.net

The following table provides a summary of remediation strategies for lead acetate contamination.

Q & A

Q. What are the standard protocols for synthesizing basic lead acetate in laboratory settings?

Basic lead acetate is typically synthesized via controlled reactions between lead oxide (PbO) and acetic acid under reflux conditions. Key parameters include maintaining a molar ratio of 1:3 (PbO:CH₃COOH), temperature control (80–90°C), and pH monitoring to prevent over-acidification. Post-synthesis, crystallization is achieved through slow evaporation. Characterization should include X-ray diffraction (XRD) for structural validation and inductively coupled plasma mass spectrometry (ICP-MS) to confirm purity .

Q. Which analytical techniques are most reliable for characterizing lead acetate’s physicochemical properties?

A combination of spectroscopic and chromatographic methods ensures robust characterization:

- FTIR : Identifies acetate ligand bonding modes (e.g., symmetric/asymmetric stretching at ~1550 cm⁻¹ and ~1410 cm⁻¹).

- Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition pathways.

- XRD : Confirms crystallinity and phase purity.

- Atomic Absorption Spectroscopy (AAS) : Quantifies lead content and detects trace impurities .

Q. How should researchers design toxicity studies for lead acetate to ensure reproducibility?

Toxicity studies require strict adherence to OECD guidelines (e.g., Test No. 423 for acute oral toxicity). Key steps include:

- Using standardized animal models (e.g., Sprague-Dawley rats) with controlled diets.

- Administering doses via oral gavage in aqueous solutions.

- Monitoring biomarkers (e.g., blood lead levels, δ-aminolevulinic acid dehydratase activity).

- Implementing double-blind protocols to minimize bias .

Advanced Research Questions

Q. How can conflicting data on lead acetate’s bioavailability in different experimental models be resolved?

Contradictions often arise from variations in solubility, pH, or biological matrices. To address this:

- Perform meta-analyses of existing studies, focusing on methodological consistency (e.g., dissolution media, particle size).

- Use in vitro simulated gastrointestinal fluids (e.g., USP gastric juice) to standardize bioavailability assays.

- Apply multivariate statistical tools (e.g., PCA) to identify confounding variables .

Q. What strategies optimize lead acetate’s stability in long-term environmental exposure studies?

Stability challenges include hydrolysis and photodegradation. Mitigation approaches:

- Chelation : Add EDTA (0.1–1.0 mM) to buffer free Pb²⁺ ions.

- Light exclusion : Store samples in amber glass under nitrogen.

- pH control : Maintain pH >5.0 to minimize precipitation .

Q. How can interdisciplinary approaches enhance understanding of lead acetate’s mechanisms in neurological toxicity?

Integrate methodologies from chemistry, molecular biology, and computational modeling:

- Omics : Transcriptomics (RNA-seq) to identify gene networks affected by Pb²⁺.

- Molecular Dynamics (MD) : Simulate lead-acetate interactions with blood-brain barrier proteins.

- Electrophysiology : Measure synaptic transmission alterations in ex vivo brain slices .

Methodological Guidance

Q. What statistical frameworks are appropriate for dose-response analyses of lead acetate?

Use nonlinear regression models (e.g., Hill equation, probit analysis) to fit dose-response curves. Validate with bootstrapping or Bayesian hierarchical models to account for inter-study variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) for transparency .

Q. How should researchers address ethical concerns in lead acetate studies involving human-derived cells?

- Obtain ethics board approval (e.g., IRB) for primary cell use.

- Use validated immortalized cell lines (e.g., SH-SY5Y for neurotoxicity) to minimize donor variability.

- Adhere to ISO 10993-5 for cytotoxicity testing .

Data Presentation and Reproducibility

Q. What are the best practices for reporting contradictory results in lead acetate research?

- Clearly document experimental conditions (e.g., reagent batches, equipment calibration dates).

- Use supplementary materials to publish raw datasets and outlier analyses.

- Discuss limitations in the context of prior literature (e.g., pH-dependent solubility discrepancies) .

Q. How can researchers ensure reproducibility when scaling up lead acetate synthesis?

- Conduct Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, cooling time).

- Publish detailed protocols via platforms like *Protocols.io *.

- Validate batches using orthogonal techniques (e.g., Raman spectroscopy vs. XRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.